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Compound of Interest

Compound Name: Cyclo(Tyr-Gly)

Cat. No.: B15588198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of two-dimensional Nuclear Magnetic

Resonance (2D NMR) spectroscopy for the structural elucidation of the cyclic dipeptide

Cyclo(Tyr-Gly). We present a detailed comparison of 2D NMR with other common analytical

techniques, supported by representative experimental data and protocols.

Structural Elucidation of Cyclo(Tyr-Gly) using 2D
NMR
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides

detailed insights into the covalent structure and spatial arrangement of atoms within a molecule

in solution. For a cyclic dipeptide like Cyclo(Tyr-Gly), a suite of 2D NMR experiments,

including COSY, HSQC, HMBC, and NOESY/ROESY, is employed to unambiguously assign all

proton and carbon signals and to confirm the connectivity and conformation of the molecule.

The following tables summarize the expected ¹H and ¹³C chemical shifts and key 2D NMR

correlations for Cyclo(L-Tyr-L-Gly). This data is representative and serves to illustrate the

application of 2D NMR for structural confirmation. Actual chemical shifts may vary based on

experimental conditions such as solvent and temperature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Tyr-L-Gly) in DMSO-d₆
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Atom Name ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Tyrosine Residue

NH ~8.2 (s) -

α-CH ~4.1 (t, J ≈ 4 Hz) ~55.0

β-CH₂
~2.8 (dd, J ≈ 14, 4 Hz), ~3.0

(dd, J ≈ 14, 4 Hz)
~36.5

Aromatic C-H (2,6) ~7.0 (d, J ≈ 8 Hz) ~130.0

Aromatic C-H (3,5) ~6.7 (d, J ≈ 8 Hz) ~115.0

Aromatic C-1 - ~127.0

Aromatic C-4 (C-OH) - ~156.0

Phenolic OH ~9.2 (s) -

Carbonyl C=O - ~166.0

Glycine Residue

NH ~7.9 (s) -

α-CH₂ ~3.5 (s) ~43.0

Carbonyl C=O - ~167.0

Table 2: Key 2D NMR Correlations for Structural Confirmation of Cyclo(L-Tyr-L-Gly)
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Experiment Observed Correlations
Structural Information
Confirmed

COSY α-CH (Tyr) ↔ β-CH₂ (Tyr) Confirms the Tyr spin system.

Aromatic C-H (2,6) ↔ Aromatic

C-H (3,5)

Confirms connectivity within

the tyrosine aromatic ring.

HSQC α-CH (Tyr) ↔ α-C (Tyr)
Assigns the proton and carbon

of the Tyr α-position.

β-CH₂ (Tyr) ↔ β-C (Tyr)
Assigns the protons and

carbon of the Tyr β-position.

α-CH₂ (Gly) ↔ α-C (Gly)
Assigns the protons and

carbon of the Gly α-position.

Aromatic C-H ↔ Aromatic C
Assigns the aromatic protons

to their respective carbons.

HMBC
α-CH (Tyr) ↔ C=O (Tyr), C=O

(Gly)

Confirms the peptide bond

between Tyr and Gly.

β-CH₂ (Tyr) ↔ α-C (Tyr),

Aromatic C-1 (Tyr)

Confirms connectivity of the

Tyr side chain.

α-CH₂ (Gly) ↔ C=O (Gly),

C=O (Tyr)

Confirms the peptide bond

between Gly and Tyr.

NH (Tyr) ↔ C=O (Gly), α-C

(Tyr)

Provides further evidence for

the peptide linkage.

NH (Gly) ↔ C=O (Tyr), α-C

(Gly)

Provides further evidence for

the peptide linkage.

NOESY/ROESY α-CH (Tyr) ↔ α-CH₂ (Gly)
Indicates spatial proximity,

confirming the cyclic structure.

α-CH (Tyr) ↔ NH (Gly)

Provides information on the

peptide backbone

conformation.
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β-CH₂ (Tyr) ↔ Aromatic C-H

(2,6)

Confirms the side-chain

conformation of Tyrosine.

Comparison with Other Structural Elucidation
Techniques
While 2D NMR is a cornerstone for determining the solution-state structure of cyclic peptides,

other techniques provide complementary information.

Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Methods

Technique
Information
Provided

Advantages Limitations

2D NMR

Spectroscopy

Detailed atomic

connectivity, solution-

state conformation,

and dynamics.

Non-destructive,

provides information

on the molecule's

structure in a

biologically relevant

state (solution).

Requires relatively

high sample

concentrations, larger

molecules can lead to

spectral complexity

and signal overlap.

X-Ray Crystallography

Precise three-

dimensional atomic

coordinates in the

solid state.[1]

Provides high-

resolution structural

data.

Requires the growth

of high-quality single

crystals, the solid-

state conformation

may not represent the

solution-state

structure.

Mass Spectrometry

Molecular weight and

fragmentation

patterns, which can

infer the amino acid

sequence.[2]

High sensitivity,

requires very small

amounts of sample.

Does not provide

information on the

three-dimensional

structure or

stereochemistry.

Experimental Protocols for 2D NMR
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The following are generalized protocols for the key 2D NMR experiments used in the structural

elucidation of Cyclo(Tyr-Gly).

Dissolve 5-10 mg of Cyclo(Tyr-Gly) in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Purpose: To obtain a preliminary overview of the proton signals and to optimize parameters

for 2D experiments.

Protocol: Acquire a standard 1D ¹H NMR spectrum.

Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds.

[3][4]

Protocol: A standard COSY experiment is performed to establish the proton-proton spin

systems of the tyrosine and glycine residues.

Purpose: To correlate protons with their directly attached carbons.[3]

Protocol: An HSQC experiment is run to link the assigned protons to their corresponding

carbon atoms.

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[3]

Protocol: An HMBC experiment is crucial for identifying the connectivity across the peptide

bonds by observing correlations between the α-protons and the carbonyl carbons of the

adjacent amino acid.

Purpose: To identify protons that are close in space (through-space correlations), providing

information about the molecule's conformation.

Protocol: A NOESY or ROESY experiment is performed to detect spatial proximities, which

are essential for confirming the cyclic nature of the peptide and determining the conformation

of the peptide backbone and the tyrosine side chain.
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Mandatory Visualization: Experimental Workflow
and Biological Context
The following diagram illustrates the logical workflow for confirming the structure of Cyclo(Tyr-
Gly) using a series of 2D NMR experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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